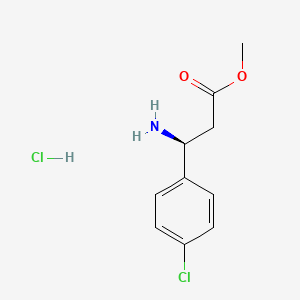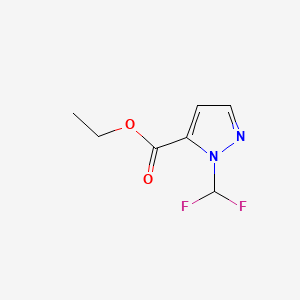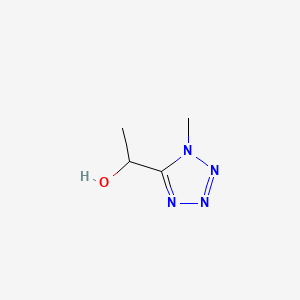
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol” is a derivative of 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl . It has a molecular formula of C2H5N5 and a molecular weight of 99.0946 .
Molecular Structure Analysis
The molecular structure of the base compound, 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, it was used in the analysis of the crystal structure of 1-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione .
Anticancer Research
1,2,4-triazole derivatives, which include this compound, have been synthesized and evaluated as promising anticancer agents. They have shown promising cytotoxic activity against various human cancer cell lines .
Bioconjugation and Chemical Biology
1,2,3-triazoles, a category that includes this compound, have found broad applications in bioconjugation and chemical biology .
Corrosion Inhibition
1-Phenyl-1H-tetrazole-5-thiol, a related compound, is an effective inhibitor of aluminum corrosion. This suggests potential applications of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol in corrosion inhibition .
Medicinal Chemistry
Tetrazoles, including 5-substituted 1H-tetrazoles, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry. Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety .
Material Science
These tetrazoles have excellent thermal stabilities and very high nitrogen content. They have been employed as precursors to nitrogen-rich energetic salts, suggesting their potential use in material science .
Pharmacokinetics
The compound has been used in the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives .
Industrial Applications
These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Mechanism of Action
- Tetrazoles, including 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol, are known to form hydrogen bonds and participate in π-π stacking interactions. These properties suggest potential binding to proteins, enzymes, or receptors .
- Tetrazoles have been investigated for their antiviral, antimicrobial, and antitubercular activities . These effects may involve interference with viral replication, bacterial growth, or host immune responses.
Target of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
1-(1-methyltetrazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-3(9)4-5-6-7-8(4)2/h3,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSODCMVNIIIEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B573105.png)

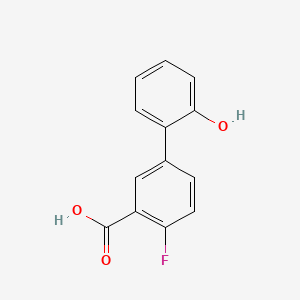
![7-Bromobenzo[d]isoxazol-3-amine](/img/structure/B573109.png)

![[3,4'-Bipyridin]-4-amine](/img/structure/B573111.png)


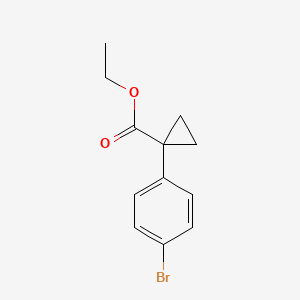
![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/no-structure.png)
